molecular formula C12H20ClNO2 B1531146 [3-(3,4-Dimethoxyphenyl)propyl](methyl)amine hydrochloride CAS No. 83979-31-1

[3-(3,4-Dimethoxyphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B1531146
CAS No.: 83979-31-1
M. Wt: 245.74 g/mol
InChI Key: LPGPMTQUNLQRCN-UHFFFAOYSA-N
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Description

[3-(3,4-Dimethoxyphenyl)propyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)propylamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system. Additionally, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can bind to various proteins, altering their function and stability. These interactions are crucial for understanding the compound’s effects on cellular metabolism and signaling pathways .

Cellular Effects

The effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride on cells are diverse. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For instance, the compound’s interaction with monoamine oxidase can affect neurotransmitter levels, impacting neuronal signaling and function. Furthermore, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can lead to variations in cellular metabolism, growth, and differentiation .

Molecular Mechanism

At the molecular level, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride exerts its effects through several mechanisms. It can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines. This binding interaction is crucial for the compound’s role in modulating neurotransmitter levels. Additionally, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can interact with other enzymes and proteins, leading to changes in their activity and function. These molecular interactions are essential for understanding the compound’s overall impact on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels without causing significant adverse effects. At higher doses, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can lead to toxic effects, including neurotoxicity and alterations in metabolic pathways. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

3-(3,4-Dimethoxyphenyl)propylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines. Additionally, the compound can affect other metabolic processes by modulating enzyme activity and altering metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride can accumulate in specific compartments, influencing its localization and function. Understanding these transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization mechanisms are essential for understanding how 3-(3,4-Dimethoxyphenyl)propylamine hydrochloride exerts its effects on cellular processes and metabolic pathways .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGPMTQUNLQRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83979-31-1
Record name [3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.